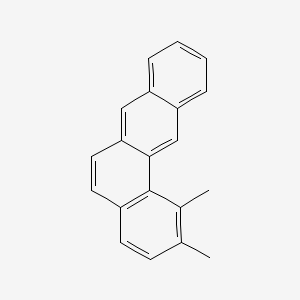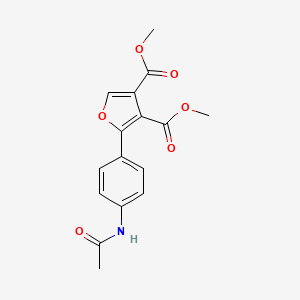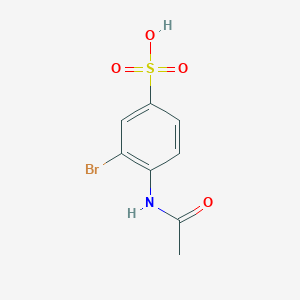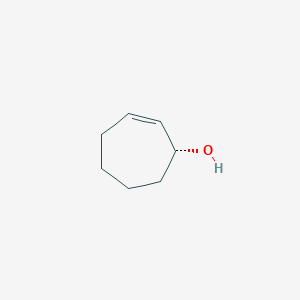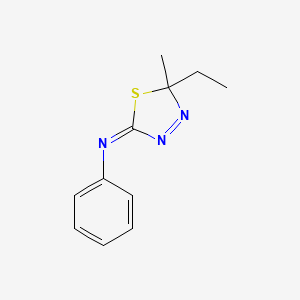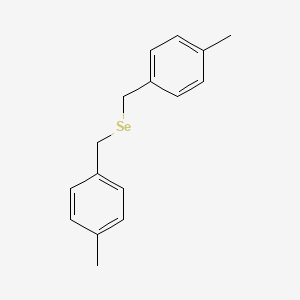
Selenide, bis(4-methylbenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenide, bis(4-methylbenzyl)-: is an organoselenium compound with the molecular formula C16H18Se It is characterized by the presence of selenium bonded to two 4-methylbenzyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of selenide, bis(4-methylbenzyl)- typically involves the reaction of 4-methylbenzyl halides with elemental selenium in the presence of a reducing agent. One common method is the reaction of 4-methylbenzyl bromide with selenium and a reducing agent like sodium borohydride (NaBH4) in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction proceeds as follows:
2C8H9Br+Se+2NaBH4→C16H18Se+2NaBr+2BH3
Industrial Production Methods: Industrial production of selenide, bis(4-methylbenzyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions: Selenide, bis(4-methylbenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of selenoxides back to selenides can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzylic positions in the compound can undergo nucleophilic substitution reactions, where the selenium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Regeneration of selenide
Substitution: Various substituted benzyl derivatives
科学的研究の応用
Chemistry: Selenide, bis(4-methylbenzyl)- is used as a precursor in the synthesis of other organoselenium compounds
Biology and Medicine: Organoselenium compounds, including selenide, bis(4-methylbenzyl)-, have shown promise in biological and medicinal applications. They exhibit antioxidant, anticancer, and antiviral properties. Research has focused on their potential use in cancer therapy, where they may act as chemopreventive agents .
Industry: In the industrial sector, selenide, bis(4-methylbenzyl)- is used in the production of materials with specific electronic and optical properties. It is also explored for its potential use in photovoltaic cells and other advanced materials.
作用機序
The mechanism of action of selenide, bis(4-methylbenzyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate redox balance by acting as an antioxidant. It interacts with cellular proteins and enzymes, influencing signaling pathways related to oxidative stress and inflammation . The compound’s ability to generate reactive oxygen species (ROS) and its subsequent detoxification is a key aspect of its biological activity.
類似化合物との比較
- Diphenyl selenide
- Bis(4-methoxybenzyl) selenide
- Selenocyanates
- Selenoureas
Comparison: Selenide, bis(4-methylbenzyl)- is unique due to the presence of 4-methylbenzyl groups, which impart specific chemical and physical properties. Compared to diphenyl selenide, it has different reactivity and stability profiles. The presence of methyl groups can influence its solubility and interaction with other molecules. Selenocyanates and selenoureas, on the other hand, have different functional groups and exhibit distinct chemical behaviors.
Conclusion
Selenide, bis(4-methylbenzyl)- is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
特性
CAS番号 |
76698-72-1 |
|---|---|
分子式 |
C16H18Se |
分子量 |
289.3 g/mol |
IUPAC名 |
1-methyl-4-[(4-methylphenyl)methylselanylmethyl]benzene |
InChI |
InChI=1S/C16H18Se/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
LBZYOLMZQHUANF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[Se]CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


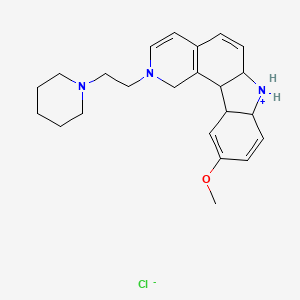
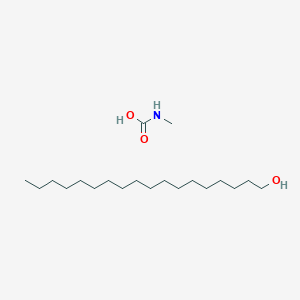


![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
